4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a piperazin-1-yl moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with cyclopropylmethyl halide and piperazine under specific conditions, such as elevated temperatures and the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.
Biology: In biological research, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is utilized to investigate its interactions with biological targets, such as enzymes and receptors. It can act as a probe to study biological pathways and processes.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate
4-(Cyclopropylmethylthio)phenylboronic acid
Uniqueness: 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its specific structural features and potential applications. While similar compounds may share certain structural elements, the presence of the piperazin-1-yl group and the specific arrangement of substituents in this compound contribute to its unique properties and uses.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique structure make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNKLSXMIXYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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